molecular formula C14H19N3O2S B5405689 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5405689
M. Wt: 293.39 g/mol
InChI Key: AVFJYXGXOJEPMA-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.38456 . This compound is characterized by its pyrazole ring structure, which is substituted with an ethyl group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds such as:

    1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    1-ethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide: Lacks the ethyl group on the phenyl ring, leading to variations in reactivity and potency.

    1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-sulfonamide: The position of the sulfonamide group is different, affecting the compound’s interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-ethyl-N-(2-ethyl-6-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-12-8-6-7-11(3)14(12)16-20(18,19)13-9-15-17(5-2)10-13/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFJYXGXOJEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CN(N=C2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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